molecular formula C9H12N2O5S2 B14846208 3-Cyclopropoxybenzene-1,2-disulfonamide

3-Cyclopropoxybenzene-1,2-disulfonamide

Cat. No.: B14846208
M. Wt: 292.3 g/mol
InChI Key: XUFOCRLOIRXOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Cyclopropoxybenzene-1,2-disulfonamide can be achieved through various synthetic routes. One common method involves the reaction of benzene-1,2-disulfonyl chloride with cyclopropyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxybenzene-1,2-disulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Comparison with Similar Compounds

3-Cyclopropoxybenzene-1,2-disulfonamide can be compared with other sulfonamide derivatives, such as:

Properties

Molecular Formula

C9H12N2O5S2

Molecular Weight

292.3 g/mol

IUPAC Name

3-cyclopropyloxybenzene-1,2-disulfonamide

InChI

InChI=1S/C9H12N2O5S2/c10-17(12,13)8-3-1-2-7(16-6-4-5-6)9(8)18(11,14)15/h1-3,6H,4-5H2,(H2,10,12,13)(H2,11,14,15)

InChI Key

XUFOCRLOIRXOMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.